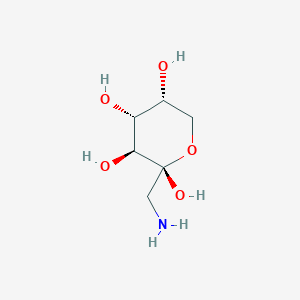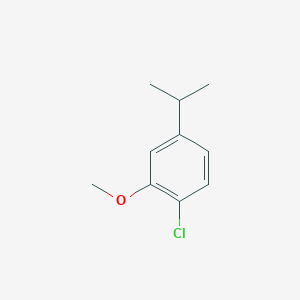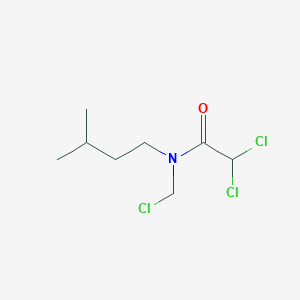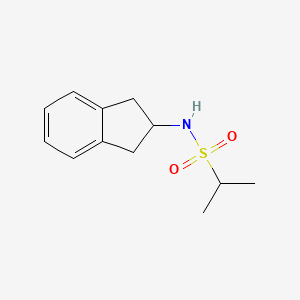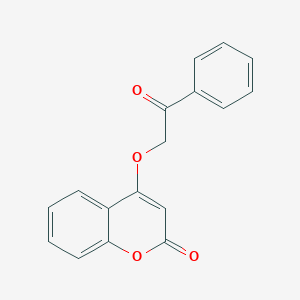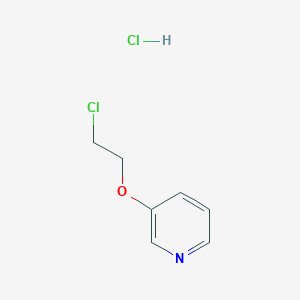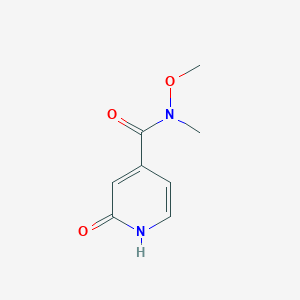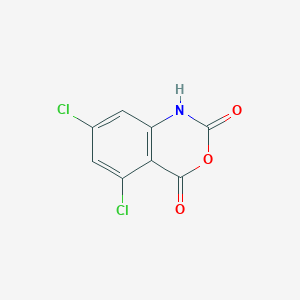
4-benzyl-2-chloro-6-methylpyrimidine
描述
4-benzyl-2-chloro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a benzyl group at position 4, a chlorine atom at position 2, and a methyl group at position 6. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-chloro-6-methylpyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with benzylamine. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
4-benzyl-2-chloro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the benzyl group can be modified
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and organic solvents such as DMF and tetrahydrofuran (THF) are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4) are typically employed
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Coupling Products: The products of coupling reactions include biaryl compounds and other complex structures
科学研究应用
4-benzyl-2-chloro-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-benzyl-2-chloro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, proteases, and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
2-Chloro-6-methylpyrimidine: Lacks the benzyl group at position 4.
4-Benzyl-2,6-dichloropyrimidine: Contains an additional chlorine atom at position 6.
4-Benzyl-6-methylpyrimidine: Lacks the chlorine atom at position 2.
Uniqueness
4-benzyl-2-chloro-6-methylpyrimidine is unique due to the presence of both a benzyl group and a chlorine atom, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for versatile modifications and applications in various fields .
属性
分子式 |
C12H11ClN2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC 名称 |
4-benzyl-2-chloro-6-methylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-9-7-11(15-12(13)14-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI 键 |
YOCMOKQGGXBNKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)Cl)CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
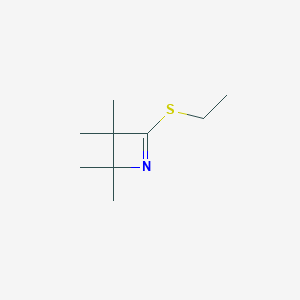
![4-Methyl-3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B8680266.png)
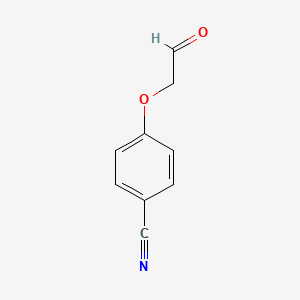
![4-[1,3]Dioxolan-2-yl-2-methylphenol](/img/structure/B8680273.png)
